molecular formula C16H13NO3S B184098 N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide CAS No. 36942-42-4

N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide

Cat. No. B184098
CAS RN: 36942-42-4
M. Wt: 299.3 g/mol
InChI Key: AJVUJXJDOGXUDS-UHFFFAOYSA-N
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Description

“N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide” is a chemical compound . It is not intended for human or veterinary use and is for research use only. The molecular formula of this compound is C16H13NO3S.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides have been prepared by subsequent diazotization of sulfonamide derivatives and coupling with 1-naphthol in alkaline medium .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide derivatives have been synthesized using various methods. For example, El-Gaby et al. (2018) demonstrated a method involving diazotization of sulfonamide derivatives and coupling with 1-naphthol in alkaline medium, leading to a series of derivatives with potential antimicrobial activity (El-Gaby et al., 2018).

Photodynamic Therapy Applications

  • Cancer Treatment : Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Properties

  • Antimicrobial Activities : Research by Badgujar et al. (2017) on azo dye ligand derivatives of this compound showed promising antimicrobial and anthelmintic activities against various bacterial and fungal strains (Badgujar, More, & Meshram, 2017).

Biological and Therapeutic Applications

  • Inhibitory and Antiproliferative Effects : Gul et al. (2016) synthesized compounds containing 4-hydroxynaphthalen-1-yl benzenesulfonamide and evaluated their cytotoxic and carbonic anhydrase inhibitory effects, finding some compounds with potential as novel anticancer agents (Gul et al., 2016).

Fluorescence and Imaging Applications

  • Fluorescence Sensing : Mondal et al. (2015) developed a naphthalene-based sulfonamide Schiff base as a fluorescence turn-on probe for selective detection of Al3+ ions, with potential applications in intracellular imaging (Mondal et al., 2015).

Antioxidant Activities

  • Anti-glycation and Antioxidant Potential : Yaqoob et al. (2022) synthesized compounds with this compound showing significant anti-glycation and antioxidant activities, suggesting their therapeutic potential (Yaqoob, Jamil, Taha, & Solangi, 2022).

Future Directions

“N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide” and its derivatives could be a promising area of research, especially considering their potential inhibitory effects on carbonic anhydrase IX . Further studies could focus on exploring their potential applications in various fields, including medicinal chemistry.

properties

IUPAC Name

N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16-11-10-15(13-8-4-5-9-14(13)16)17-21(19,20)12-6-2-1-3-7-12/h1-11,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVUJXJDOGXUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351255
Record name N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36942-42-4
Record name N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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